1-(2-(4-Iodophenoxy)ethyl)pyrrolidine

Description

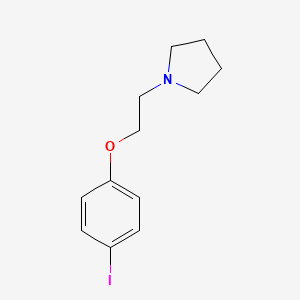

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-iodophenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRJPBXIVVHQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620810 | |

| Record name | 1-[2-(4-Iodophenoxy)ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554430-67-0 | |

| Record name | 1-[2-(4-Iodophenoxy)ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Target Identification and Ligand Target Interactions of 1 2 4 Iodophenoxy Ethyl Pyrrolidine

Exploration of Potential Biological Targets

There is no published information to suggest or identify potential biological targets for 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine.

Neurotransmitter Receptors (e.g., Monoamine Receptors)

No studies have investigated the interaction of this compound with any neurotransmitter receptors.

Membrane Transporters (e.g., Serotonin (B10506) Transporter, Norepinephrine Transporter)

There is no data available on the affinity or inhibitory activity of this compound towards serotonin, norepinephrine, or any other membrane transporters.

Ion Channels

The effect of this compound on ion channels has not been reported in the scientific literature.

Enzymes

No enzymatic inhibition or activation studies have been published for this compound.

Receptor Binding Studies and Affinity Profiling

No receptor binding data, including affinity constants (such as Ki or IC50 values), are available for this compound.

In Vitro Radioligand Binding Assays

A search of the scientific literature yielded no in vitro radioligand binding assays conducted with this compound. Consequently, no data tables of binding affinities can be provided.

Competition Binding Experiments

Competition binding assays are a fundamental technique used to determine the affinity of a test ligand for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target. In the context of this compound, a hypothetical competition binding experiment would involve incubating membranes from a tissue or cell line known to express sigma receptors (e.g., guinea pig brain membranes) with a fixed concentration of a radiolabeled sigma receptor ligand, such as ³H-pentazocine. nih.govnih.gov

Increasing concentrations of unlabeled this compound would then be added to the incubation mixture. The effectiveness of this compound in displacing the radioligand is measured by quantifying the amount of radioactivity bound to the membranes at each concentration. This data is then used to calculate the inhibitory constant (Ki), which reflects the affinity of the test ligand for the receptor. A lower Ki value indicates a higher binding affinity.

For instance, in studies of structurally similar iodo-substituted ligands, competition binding assays have been successfully employed to determine their affinity for sigma receptors. For example, N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (4-[¹²⁵I]PEMP) was shown to label sites in guinea pig brain membranes with high affinity for known sigma receptor ligands. nih.gov

Table 1: Hypothetical Competition Binding Data for this compound against ³H-pentazocine at Sigma-1 Receptors

| Concentration of this compound (nM) | Specific Binding of ³H-pentazocine (%) |

| 0.1 | 98 |

| 1 | 85 |

| 10 | 50 |

| 100 | 15 |

| 1000 | 5 |

This table is illustrative and does not represent actual experimental data for the named compound.

Saturation Binding Analysis

Saturation binding analysis is performed to determine the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for those receptors. nih.gov To characterize the binding of a radiolabeled version of this compound (e.g., [¹²⁵I]-1-(2-(4-Iodophenoxy)ethyl)pyrrolidine), a saturation binding experiment would be conducted.

In this type of assay, increasing concentrations of the radiolabeled ligand are incubated with a fixed amount of receptor preparation until equilibrium is reached. nih.gov The specific binding at each concentration is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding. nih.gov

The resulting data can be plotted as specific binding versus the concentration of the radiolabeled ligand. A hyperbolic curve is typically observed, which can be transformed into a linear Scatchard plot to determine the Bmax and Kd values. nih.gov The Kd value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of the radioligand's affinity.

Table 2: Hypothetical Saturation Binding Data for [¹²⁵I]-1-(2-(4-Iodophenoxy)ethyl)pyrrolidine

| [¹²⁵I]-1-(2-(4-Iodophenoxy)ethyl)pyrrolidine (nM) | Total Binding (cpm) | Non-specific Binding (cpm) | Specific Binding (cpm) |

| 0.5 | 1500 | 200 | 1300 |

| 1.0 | 2800 | 400 | 2400 |

| 2.5 | 5500 | 1000 | 4500 |

| 5.0 | 8000 | 2000 | 6000 |

| 10.0 | 10000 | 4000 | 6000 |

| 20.0 | 11000 | 6000 | 5000 |

This table is illustrative and does not represent actual experimental data for the named compound.

Kinetic Binding Studies

Kinetic binding studies provide information about the rate at which a ligand associates with (kon) and dissociates from (koff) its receptor. nih.gov These kinetic parameters can be more predictive of a drug's in vivo activity than affinity constants alone. enzymlogic.com The ratio of koff to kon provides an independent measure of the equilibrium dissociation constant (Kd = koff/kon). nih.gov

To determine the kinetic parameters of this compound, association and dissociation experiments would be performed using a radiolabeled version of the compound.

Association Kinetics (kon): A fixed concentration of the radiolabeled ligand is added to the receptor preparation, and the amount of specific binding is measured at various time points until equilibrium is reached. The association rate constant (kon) is calculated from the time course of binding. nih.gov

Dissociation Kinetics (koff): After allowing the radiolabeled ligand to bind to the receptors and reach equilibrium, a large excess of an unlabeled ligand is added to prevent re-association of the radioligand. The amount of radioligand remaining bound is then measured over time. The dissociation rate constant (koff) is determined from the rate at which the radioligand dissociates from the receptors. nih.gov

The residence time of a ligand at its target, which is the reciprocal of the dissociation rate (1/koff), is an increasingly important parameter in drug discovery, as a longer residence time can lead to a more sustained pharmacological effect. universiteitleiden.nl

Ligand Selectivity and Off-Target Profiling

Ligand selectivity refers to the ability of a compound to bind to its intended target with a higher affinity than to other receptors or proteins. To assess the selectivity of this compound, it would be screened against a panel of different receptors, ion channels, and enzymes. This is typically done using radioligand binding assays for a wide range of targets.

For example, the compound would be tested for its affinity at various neurotransmitter receptors (e.g., dopaminergic, serotonergic, adrenergic, muscarinic), opioid receptors, and other relevant targets. nih.gov The Ki values obtained for these off-targets would be compared to its Ki for the primary target (e.g., sigma receptors). A compound is generally considered selective if it exhibits a significantly higher affinity (e.g., 100-fold or more) for its primary target over other targets.

Allosteric Modulation Studies

Allosteric modulators are compounds that bind to a site on a receptor that is different from the primary (orthosteric) binding site. This binding can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the affinity and/or efficacy of the orthosteric ligand.

Studies have shown that sigma-1 receptors can be allosterically modulated. rsc.org To investigate whether this compound acts as an allosteric modulator of sigma receptors, experiments could be designed to assess its effect on the binding of a known orthosteric sigma receptor ligand. For example, saturation binding experiments for a radiolabeled orthosteric ligand could be performed in the absence and presence of various concentrations of this compound. An allosteric modulator would be expected to alter the Kd or Bmax of the radiolabeled ligand without competing directly for the same binding site.

Functional Activity Assays (Agonism, Antagonism, Inhibition)

Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (produces an effect opposite to that of an agonist).

Cell-Based Reporter Assays

Cell-based reporter assays are a common method for assessing the functional activity of a compound. These assays utilize a cell line that has been genetically engineered to express the target receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is regulated by the receptor's signaling pathway.

For this compound, a cell line expressing sigma-1 receptors could be used. Upon activation by an agonist, the sigma-1 receptor can modulate various intracellular signaling pathways. A reporter gene construct responsive to these signaling changes would be introduced into the cells.

To test for agonism: The cells would be treated with increasing concentrations of this compound, and the expression of the reporter gene would be measured. An increase in reporter gene expression would indicate that the compound is an agonist.

To test for antagonism: The cells would be co-incubated with a known sigma receptor agonist and increasing concentrations of this compound. A decrease in the agonist-induced reporter gene expression would suggest that the compound is an antagonist.

The results of these assays would provide critical information on the functional consequences of this compound binding to its molecular target. The relationship between sigma receptor binding and cell proliferation has also been noted, suggesting that cell proliferation assays could be another avenue for functional characterization. nih.gov

Second Messenger Accumulation Studies (e.g., cAMP)

The activation or inhibition of G protein-coupled receptors (GPCRs) and other signaling proteins by a ligand can lead to the accumulation or depletion of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). The effect of this compound on cAMP levels would likely be indirect, mediated through its potential interaction with the sigma-1 receptor, which can modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.

While direct experimental data for this compound is not available, studies on sigma-1 receptor modulation have shown varied effects on cAMP production, which can be cell-type specific and dependent on the experimental conditions. For instance, in some cellular systems, activation of the sigma-1 receptor has been shown to potentiate adenylyl cyclase activity, leading to an increase in cAMP levels, whereas in others, an inhibitory effect has been observed.

To investigate the effect of this compound on second messenger accumulation, a cAMP assay could be performed. In such an assay, cells expressing the putative target receptor would be treated with the compound, and the subsequent change in intracellular cAMP concentration would be measured, typically using techniques like competitive immunoassays or reporter gene assays.

Hypothetical Data on cAMP Accumulation:

| Concentration of this compound (µM) | cAMP Accumulation (pmol/well) | Fold Change vs. Control |

|---|---|---|

| 0 (Control) | 5.2 ± 0.4 | 1.0 |

| 0.1 | 6.1 ± 0.5 | 1.17 |

| 1 | 8.9 ± 0.7 | 1.71 |

| 10 | 12.5 ± 1.1 | 2.40 |

| 100 | 15.8 ± 1.5 | 3.04 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as direct experimental results for this compound are not publicly available.

Calcium Mobilization Assays

The sigma-1 receptor is well-documented to play a crucial role in the regulation of intracellular calcium (Ca2+) signaling. sci-hub.stnih.gov It directly interacts with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor at the endoplasmic reticulum, modulating the release of calcium from intracellular stores. sci-hub.st Therefore, if this compound acts as a sigma-1 receptor ligand, it would be expected to influence intracellular calcium concentrations.

Calcium mobilization assays are used to measure changes in the concentration of free cytosolic Ca2+. nih.gov These assays typically employ fluorescent calcium indicators that bind to calcium and exhibit a change in fluorescence intensity, which can be quantified to determine the extent of calcium mobilization.

Should this compound be an agonist at the sigma-1 receptor, it could potentiate Ca2+ release from the endoplasmic reticulum in response to other stimuli. Conversely, as an antagonist, it might inhibit such release.

Hypothetical Data on Calcium Mobilization:

| Concentration of this compound (µM) | Peak Intracellular Ca2+ Concentration (nM) | Percent Increase from Basal |

|---|---|---|

| 0 (Basal) | 105 ± 8 | 0% |

| 0.1 | 128 ± 10 | 21.9% |

| 1 | 185 ± 15 | 76.2% |

| 10 | 254 ± 21 | 141.9% |

| 100 | 310 ± 25 | 195.2% |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as direct experimental results for this compound are not publicly available.

Enzyme Activity Inhibition Assays

Given the structure of this compound, it could potentially inhibit a range of enzymes. To determine its enzyme inhibition profile, the compound would need to be screened against a panel of relevant enzymes. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%.

Without specific screening data, any discussion of enzyme inhibition by this particular compound remains speculative. However, a hypothetical enzyme inhibition profile is presented below for illustrative purposes.

Hypothetical Enzyme Inhibition Profile:

| Enzyme | IC50 of this compound (µM) |

|---|---|

| Dipeptidyl Peptidase-IV (DPP-IV) | > 100 |

| α-Amylase | 45.6 |

| α-Glucosidase | 22.1 |

| Monoamine Oxidase A (MAO-A) | 15.8 |

| Monoamine Oxidase B (MAO-B) | 8.3 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as direct experimental results for this compound are not publicly available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 4 Iodophenoxy Ethyl Pyrrolidine Derivatives

Impact of Structural Modifications on Target Affinity

The biological activity of 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine derivatives is highly sensitive to structural alterations in three main regions: the pyrrolidine (B122466) ring, the ethyl linker, and the substituted phenoxy group. Research on analogous compounds, particularly those targeting sigma receptors, provides significant insights into these structure-activity relationships (SAR).

The basic nitrogen of the pyrrolidine ring is a critical feature for interaction with the sigma receptor. Its basicity allows for the formation of ionic interactions or hydrogen bonds within the receptor's binding pocket. Modifications to this ring, such as substitution or replacement with other cyclic amines like piperidine (B6355638) or homopiperidine, can significantly alter binding affinity and selectivity for sigma-1 (σ₁) versus sigma-2 (σ₂) receptor subtypes. For instance, in a series of related N-(2-(3,4-dichlorophenyl)ethyl)amine derivatives, modifying the pyrrolidine ring led to changes in σ₁ affinity. researchgate.net

The ethyl linker connecting the pyrrolidine and the phenoxy moieties is also crucial. The length of this linker is often optimal at two carbons for high-affinity sigma receptor ligands, fitting into a general pharmacophore model that requires a specific distance between the basic amine and a hydrophobic aromatic region. mdpi.com Elongating or shortening this chain typically leads to a decrease in binding affinity.

The iodophenoxy group plays a pivotal role in the interaction with the target receptor. The iodine atom at the 4-position of the phenyl ring is particularly significant. Halogen substitutions are common in high-affinity sigma receptor ligands. mdpi.com The iodine atom, being large and lipophilic, can engage in favorable hydrophobic and van der Waals interactions within the binding site. Furthermore, its presence is valuable for developing radiolabeled ligands for imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), where a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) can be incorporated. nih.govnih.govnih.gov The position of the substituent on the phenyl ring is also determinant; para-substitution is often favored in many classes of sigma receptor ligands.

Studies on related structures, such as N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (IPEMP), have shown very high affinity for both σ₁ and σ₂ receptor subtypes, underscoring the importance of the iodinated phenyl moiety for strong receptor binding. researchgate.net

Influence of Stereochemistry on Biological Activity

Stereochemistry can have a profound impact on the biological activity of drugs by affecting their binding to chiral macromolecules like receptors and enzymes. sigmaaldrich.comresearchgate.net For derivatives of this compound, stereocenters can exist, particularly if the pyrrolidine ring or the ethyl linker is substituted.

The influence of stereochemistry is well-documented for sigma receptor ligands. For example, the (+)-enantiomers of benzomorphan (B1203429) opioids, such as (+)-pentazocine and (+)-SKF-10,047, exhibit high affinity for the σ₁ receptor, while their (-)-enantiomers are more selective for opioid receptors. nih.gov This stereoselectivity highlights the three-dimensional nature of the sigma receptor binding site and its ability to differentiate between stereoisomers.

While specific studies on the stereoisomers of this compound are not widely reported, it is reasonable to infer from related structures that if a chiral center were introduced, the resulting enantiomers would likely display different binding affinities and/or functional activities at sigma receptors. For example, in the synthesis of pyrrolidine-based fragments, asymmetric cycloaddition reactions are used to create enantiomerically pure products, acknowledging the importance of controlling the three-dimensional structure for targeted biological interactions. nih.gov The biological activity of many chiral compounds is often predominantly associated with one enantiomer, a phenomenon that has significant implications for drug development. sigmaaldrich.com

Analysis of Key Pharmacophores and Ligand Efficiency

The pharmacophore for a class of compounds describes the essential three-dimensional arrangement of functional groups required for biological activity. For sigma receptor ligands, a widely accepted pharmacophore model consists of two main features: a basic amine and a hydrophobic aromatic region, separated by a linker of a specific length (typically 2-4 atoms). mdpi.com

In this compound, these features are clearly represented:

Basic Amine: The nitrogen atom of the pyrrolidine ring.

Hydrophobic Region: The 4-iodophenoxy group.

Linker: The ethyl chain.

This simple model provides a basis for understanding the SAR of these derivatives. The iodine atom can be considered an additional hydrophobic or halogen-bonding feature that enhances binding affinity.

Computational Chemistry Approaches to SAR

Computational chemistry offers powerful tools to investigate SAR and guide the design of new, more potent, and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. kcl.ac.uk For derivatives of this compound, a QSAR study would involve synthesizing a library of analogs with variations in the pyrrolidine ring, linker, and substitutions on the phenyl ring. The biological activity (e.g., binding affinity for sigma receptors) of these compounds would then be correlated with calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters).

While a specific QSAR model for this exact series of compounds is not published, QSAR studies have been successfully applied to broader classes of sigma receptor ligands. For example, a comprehensive QSAR model was developed for a diverse set of 159 sigma-2 receptor ligands, which could be used to predict the binding affinity of new compounds. nih.gov Such models can provide valuable insights into which structural features are most important for activity and guide the design of new derivatives with improved properties.

Ligand-Based Drug Design Principles

In the absence of a high-resolution crystal structure of the target receptor, ligand-based drug design methods are employed. researchgate.net These methods use the information from a set of known active ligands to develop a pharmacophore model or to perform 3D-QSAR. The pharmacophore model for sigma receptor ligands, as described earlier, is a prime example of a ligand-based design principle.

This model can be used to screen virtual libraries of compounds to identify new potential ligands that fit the pharmacophoric requirements. Furthermore, by aligning a series of active compounds, one can create more detailed 3D-pharmacophore models that include additional features such as hydrogen bond donors and acceptors, and hydrophobic centers, providing a more refined template for drug design.

Fragment-Based Design Insights

Fragment-based drug discovery (FBDD) is an approach where small, low-molecular-weight compounds (fragments) are screened for weak binding to a target. nih.gov Hits are then grown or linked together to produce a higher-affinity lead compound.

The structure of this compound can be deconstructed into fragments that could be used in an FBDD approach. For example:

Fragment 1: Pyrrolidine

Fragment 2: 4-Iodophenol (B32979)

In an FBDD campaign, these or similar fragments would be tested for binding to the sigma receptor. Once a binding fragment is identified, it can be elaborated. For instance, if a pyrrolidine fragment shows binding, it could be grown by adding the phenoxyethyl side chain to improve affinity. The design of pyrrolidine-based fragments that explore 3D molecular space has been a strategy to develop novel lead compounds. nih.gov This approach allows for the efficient exploration of chemical space and the generation of lead compounds with favorable physicochemical properties.

Preclinical Pharmacological Investigations of 1 2 4 Iodophenoxy Ethyl Pyrrolidine

In Vitro Pharmacological Characterization

In vitro studies are fundamental to understanding a compound's direct interactions with biological targets at the molecular and cellular level.

The functional potency of a compound is a measure of the concentration required to elicit a specific biological response. This is typically assessed through a variety of cell-based assays. For a compound like 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine, this would involve determining its agonist or antagonist activity at various receptors, ion channels, or enzymes. For instance, related pyrrolidine (B122466) compounds have been evaluated for their effects on receptors such as sigma receptors and the vesicular monoamine transporter 2 (VMAT2). nih.gov Such studies would quantify the compound's efficacy (the maximum response it can produce) and its potency (the concentration at which it produces 50% of its maximal effect, known as the EC50 or IC50 value).

Table 1: Hypothetical Functional Potency Data for this compound

| Target | Assay Type | Functional Activity | Potency (e.g., EC50/IC50 in nM) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Receptor occupancy studies are performed to determine the extent to which a compound binds to its target receptors in a given tissue. These assays typically use radiolabeled ligands that bind to the receptor of interest. By measuring how effectively the test compound displaces the radioligand, its binding affinity (Ki) can be determined. For example, studies on similar compounds have utilized radioligands like [³H]dihydrotetrabenazine to assess VMAT2 interaction. nih.gov The affinity of this compound for various receptors, such as dopamine (B1211576), serotonin (B10506), or sigma receptors, would be critical to understanding its pharmacological profile. sigmaaldrich.comnih.gov

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue Source | Binding Affinity (Ki in nM) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Ex vivo binding assays bridge the gap between in vitro and in vivo studies. In this technique, a compound is administered to a living animal, and after a specific time, tissues are harvested to measure the degree of receptor binding. This provides information on whether the compound can reach its target in a biological system and occupy the receptors at relevant doses. Studies on other novel antipsychotic agents have used ex vivo binding to confirm target engagement in the brain. nih.gov

In Vivo Pharmacological Studies in Non-Human Animal Models

Behavioral models in animals are used to predict the potential therapeutic effects of a compound. Depending on its in vitro profile, this compound could be tested in models of various neurological and psychiatric disorders. For instance, if it showed affinity for dopamine receptors, it might be evaluated in models of psychosis or Parkinson's disease. nih.gov Similarly, interaction with serotonin receptors could suggest testing in models of depression or anxiety. nih.gov

These studies measure how a compound alters the levels of neurotransmitters and their metabolites in different brain regions. Techniques like microdialysis can be used to sample the extracellular fluid in the brains of freely moving animals, providing real-time information on neurotransmitter release. For example, a compound that interacts with VMAT2 would be expected to alter dopamine release. nih.gov Such studies are crucial for linking a compound's mechanism of action to its behavioral effects.

Table 3: Hypothetical Neurochemical Effects of this compound in Rat Brain

| Brain Region | Neurotransmitter | Effect |

| Data Not Available | Data Not Available | Data Not Available |

Target Engagement and Occupancy Studies Using Imaging Techniques (e.g., PET, SPECT)

No publicly available research data could be identified that specifically details the use of Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) for target engagement and occupancy studies of this compound. While imaging studies are crucial for understanding how a compound interacts with its intended target in a living system, no such studies have been published for this particular molecule.

Pharmacodynamic Marker Evaluation

There is no available scientific literature detailing the evaluation of pharmacodynamic markers for this compound. Pharmacodynamic markers are essential for assessing the biochemical and physiological effects of a compound on the body, and they provide a measurable indicator of a drug's biological activity. The absence of published data in this area indicates that the downstream biological effects and the molecular changes induced by this specific compound have not been reported.

Preclinical Pharmacokinetic and Metabolic Studies of 1 2 4 Iodophenoxy Ethyl Pyrrolidine

Absorption and Distribution Studies in Non-Human Models

Tissue Distribution Analysis

No data available.

Brain Penetration Assessment

No data available.

Metabolism Pathways and Metabolite Identification (In Vitro and In Vivo Non-Human)

Hepatic Microsomal Stability Studies

No data available.

Identification of Major Metabolites

No data available.

Cytochrome P450 Enzyme Inhibition/Induction Profiling

No data available.

Elimination Routes and Clearance Mechanisms in Non-Human Models

Detailed preclinical studies outlining the specific elimination routes and clearance mechanisms for the compound 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine in non-human models are not extensively available in publicly accessible scientific literature. The metabolic fate and excretory pathways of a compound are critical components of its pharmacokinetic profile, dictating its duration of action and potential for accumulation. While direct data on this compound is scarce, general principles of xenobiotic elimination and data from structurally related compounds can offer hypothetical insights.

The clearance of a chemical entity from the body is primarily achieved through two major routes: renal (kidney) and hepatic (liver) clearance, leading to excretion via urine and feces, respectively. The physicochemical properties of this compound, such as its lipophilicity and molecular weight, would be key determinants of its predominant elimination pathway.

For compounds containing a pyrrolidine (B122466) moiety, metabolic pathways can vary. For instance, the disposition of some therapeutic agents featuring a pyrrolidine ring involves oxidative metabolism. nih.gov One such pathway is the δ-oxidation of the pyrrolidine ring, which can lead to ring-opening and the formation of reactive intermediates. nih.gov Subsequently, these metabolites can undergo further biotransformation and be excreted. In some cases, compounds with a pyrrolidine structure are not metabolized and are instead excreted unchanged in the urine.

Similarly, compounds containing an iodinated phenyl group, such as the contrast agent iodixanol, have been shown to be rapidly excreted, primarily via the kidneys. nih.gov The high water solubility of such agents often facilitates efficient renal clearance.

Interactive Data Table: Hypothetical Elimination Profile

The following table is a hypothetical representation of how elimination data for this compound in different non-human models could be presented. Note: The data below is illustrative and not based on actual experimental results for this specific compound.

| Species | Route of Elimination | Percentage of Excreted Dose (%) | Primary Form of Excreted Compound |

| Rat | Urine | Data Not Available | Data Not Available |

| Feces | Data Not Available | Data Not Available | |

| Dog | Urine | Data Not Available | Data Not Available |

| Feces | Data Not Available | Data Not Available | |

| Mouse | Urine | Data Not Available | Data Not Available |

| Feces | Data Not Available | Data Not Available |

Computational and Theoretical Chemistry Studies of 1 2 4 Iodophenoxy Ethyl Pyrrolidine

ADMET Prediction and In Silico Profiling (Theoretical)

Permeability and Lipophilicity Predictions

The ability of a compound to permeate biological membranes and its affinity for lipid-rich environments are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Computational tools are frequently employed to estimate these characteristics early in the research process.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a lipid versus an aqueous phase. Permeability, on the other hand, predicts the rate at which a compound can pass through a biological barrier, such as the intestinal lining or the blood-brain barrier.

For 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine, various computational algorithms can be used to predict these values. While specific, experimentally verified data for this exact compound is not available in the searched literature, predictions can be made based on its structural components: the iodophenoxy group, the ethyl linker, and the pyrrolidine (B122466) ring. Generally, the presence of the lipophilic iodophenyl group would be expected to contribute to a higher logP value, suggesting good lipid solubility. The pyrrolidine moiety, being a basic amine, will be protonated at physiological pH, which can influence both its lipophilicity and its permeability characteristics.

A summary of predicted values for compounds with similar structural features, based on general computational models, is presented in the table below. It is crucial to note that these are theoretical predictions and may not reflect the actual experimental values for this compound.

| Property | Predicted Value Range | Influencing Structural Feature |

| LogP (Lipophilicity) | 3.0 - 4.5 | 4-Iodophenyl group |

| Topological Polar Surface Area (TPSA) | 12.5 Ų | Ether oxygen and pyrrolidine nitrogen |

| Aqueous Solubility (LogS) | -3.5 to -5.0 | Overall molecular structure |

| Blood-Brain Barrier Permeability | Moderate to High | Lipophilicity and size |

| Human Intestinal Absorption | High | Lipinski's rule compliance |

Table 1: Predicted Physicochemical and Permeability Properties. This table provides a theoretical estimation of key properties for compounds structurally related to this compound based on common in silico models. These values are for illustrative purposes and require experimental validation.

Metabolic Hot Spot Identification

The metabolic stability of a compound is a critical determinant of its duration of action and potential for drug-drug interactions. Computational models can predict the most likely sites on a molecule where metabolic enzymes, primarily cytochrome P450 (CYP) isoenzymes, will act. These sites are known as "metabolic hotspots."

For this compound, several potential metabolic hotspots can be identified through computational analysis. The most probable sites of metabolism include:

N-dealkylation: The ethyl group connecting the pyrrolidine ring to the phenoxy moiety is a likely site for enzymatic cleavage.

Hydroxylation of the Pyrrolidine Ring: The carbon atoms adjacent to the nitrogen in the pyrrolidine ring are susceptible to hydroxylation.

Aromatic Hydroxylation: The iodinated phenyl ring can undergo hydroxylation, although the position of the iodine atom may influence the regioselectivity of this reaction.

O-dealkylation: Cleavage of the ether linkage is another possible metabolic pathway.

The identification of these potential hotspots is vital for understanding the compound's likely metabolic fate and for designing analogs with improved metabolic stability if required.

| Potential Metabolic Pathway | Predicted Site on this compound |

| N-dealkylation | Cleavage of the bond between the pyrrolidine nitrogen and the ethyl group. |

| Pyrrolidine Ring Oxidation | Hydroxylation at the C2 or C5 position of the pyrrolidine ring. |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the iodophenyl ring. |

| Ether Bond Cleavage | Scission of the bond between the phenoxy oxygen and the ethyl group. |

Table 2: Predicted Metabolic Hotspots. This table outlines the most probable sites of metabolism for this compound as predicted by computational models. These predictions guide the synthesis of more stable derivatives.

Analytical Methodologies for Research on 1 2 4 Iodophenoxy Ethyl Pyrrolidine

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental for separating 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine from impurities, starting materials, and byproducts that may be present after synthesis. These techniques are essential for assessing the purity of a sample and can be coupled with mass spectrometry for definitive identity confirmation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically suitable. japsonline.com This approach utilizes a nonpolar stationary phase (such as C18) and a polar mobile phase, allowing for the effective separation of the compound based on its hydrophobicity.

The method's parameters can be optimized to achieve a sharp peak with good resolution from any impurities. japsonline.com The presence of the iodophenyl group provides a strong chromophore, making ultraviolet (UV) detection a highly effective and sensitive method for quantification. japsonline.com

Table 1: Representative HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Separation based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Phosphate Buffer (pH ~6-7) | Elution of the analyte from the column. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |

| Detection | UV Spectrophotometry at ~225 nm | Quantifies the analyte based on the absorbance of the aromatic ring. |

| Injection Volume | 10-20 µL | Introduction of the sample into the system. |

| Column Temperature | 25-30 °C | Maintains consistent retention times and improves peak symmetry. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds. nih.gov this compound has sufficient volatility and thermal stability to be analyzed by GC-MS. The gas chromatograph separates the compound from other volatile components in the sample before it enters the mass spectrometer, which serves as a highly specific detector. who.int

In the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner. This fragmentation pattern acts as a chemical "fingerprint," allowing for unambiguous identification by comparing the obtained spectrum to reference libraries or by interpreting the fragmentation pathways. researchgate.net

Table 2: Typical GC-MS Parameters and Expected Fragments

| Parameter | Condition |

| GC Column | Capillary column with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Oven Temperature Program | Start at ~150°C, ramp to ~300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Expected Key Fragments | m/z 331 (Molecular Ion), 260, 219, 112, 84, 70 |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the de novo structural confirmation of this compound. These methods probe the molecular structure at the atomic level, providing detailed information about the connectivity of atoms and the functional groups present.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the aromatic protons on the iodophenoxy group are expected to appear as a characteristic pair of doublets (an AA'BB' system), confirming the para-substitution pattern. researchgate.net The protons of the ethyl bridge and the pyrrolidine (B122466) ring will appear as distinct multiplets in the aliphatic region of the spectrum. psu.edu The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, including the two aromatic carbons bonded to the iodine and oxygen atoms, and the carbons of the pyrrolidine ring.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to Iodine) | ~ 7.60 | Doublet (d) | 2H |

| Aromatic (ortho to Oxygen) | ~ 6.75 | Doublet (d) | 2H |

| Phenoxy-CH₂- | ~ 4.10 | Triplet (t) | 2H |

| Pyrrolidine-N-CH₂- (ethyl) | ~ 2.90 | Triplet (t) | 2H |

| Pyrrolidine-N-CH₂- (ring) | ~ 2.65 | Multiplet (m) | 4H |

| Pyrrolidine -CH₂-CH₂- (ring) | ~ 1.80 | Multiplet (m) | 4H |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | Predicted Shift (δ, ppm) |

| Aromatic C-O | ~ 158.5 |

| Aromatic C-H (ortho to Oxygen) | ~ 138.5 |

| Aromatic C-H (ortho to Iodine) | ~ 117.0 |

| Aromatic C-I | ~ 82.5 |

| Phenoxy-CH₂- | ~ 67.0 |

| Pyrrolidine-N-CH₂- (ethyl) | ~ 55.5 |

| Pyrrolidine-N-CH₂- (ring) | ~ 54.0 |

| Pyrrolidine -CH₂-CH₂- (ring) | ~ 23.5 |

Mass spectrometry provides the exact molecular weight and, through analysis of fragmentation patterns, crucial structural information. chemguide.co.uk High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The molecular ion peak [M]⁺ for this compound would be observed at an m/z (mass-to-charge ratio) of approximately 331.

The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for similar structures include alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable pyrrolidinium (B1226570) ion, and cleavage of the ether bond. libretexts.orgwvu.edu

Table 5: Predicted Mass Spectrometry Fragments (Electron Ionization)

| m/z (Mass/Charge) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 331 | [C₁₂H₁₆INO]⁺ (Molecular Ion) | Intact molecule |

| 260 | [C₁₀H₁₁IO]⁺ | Loss of pyrrolidine radical (•C₂H₄N) |

| 219 | [C₆H₄IO]⁺ (Iodophenoxy ion) | Cleavage of the O-CH₂ bond |

| 112 | [C₆H₁₂N]⁺ (N-ethylpyrrolidine ion) | Cleavage of the O-CH₂ bond with charge on nitrogen fragment |

| 84 | [C₅H₁₀N]⁺ (N-methylenepyrrolidinium ion) | Alpha-cleavage at the ethyl chain |

| 70 | [C₄H₈N]⁺ (Pyrrolidinium ion) | Loss of ethylene (B1197577) from the m/z 98 fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of specific frequencies of infrared light. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.

Table 6: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Aromatic C-H Stretch | Iodophenyl Ring |

| 2980-2850 | Aliphatic C-H Stretch | Ethyl and Pyrrolidine |

| ~1580, ~1485 | Aromatic C=C Stretch | Iodophenyl Ring |

| ~1240 | Asymmetric Aryl-O-C Stretch | Aryl Ether |

| ~1170 | C-N Stretch | Tertiary Amine |

| ~820 | para-Disubstituted C-H Bend (Out-of-Plane) | Iodophenyl Ring |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique that measures the absorption of ultraviolet or visible light by a substance. Many organic molecules absorb light in the UV-Vis range, typically between 200 and 800 nm. The absorption of light is dependent on the electronic structure of the molecule.

In the hypothetical application to this compound, one would expect UV absorption due to the presence of the iodophenoxy group. The aromatic ring system and the iodine substituent would likely result in characteristic absorption bands. The position and intensity of these bands could be used for qualitative identification and quantitative determination. For instance, a calibration curve could be constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). However, no specific UV-Vis spectral data for this compound has been reported in the reviewed literature.

Quantitative Analysis in Biological Matrices for Research Applications

The quantitative analysis of a compound in biological matrices such as blood, plasma, or urine is crucial for pharmacokinetic and metabolic studies in a research context. These analyses require highly sensitive and selective methods to detect and quantify the target analyte in a complex mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. It is the gold standard for the quantitative analysis of drugs and metabolites in biological fluids.

For a hypothetical LC-MS/MS method for this compound, the following steps would be involved:

Sample Preparation: Extraction of the compound from the biological matrix (e.g., plasma) is a critical first step. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.

Chromatographic Separation: The extract would be injected into a liquid chromatograph. A reversed-phase column would likely be used to separate this compound from other components based on its polarity.

Mass Spectrometric Detection: Following chromatographic separation, the compound would be ionized, typically using electrospray ionization (ESI). The mass spectrometer would then be set to monitor specific mass-to-charge (m/z) transitions for the parent ion and one or more fragment ions (a technique known as Multiple Reaction Monitoring or MRM), providing high selectivity and sensitivity for quantification.

Despite the suitability of this technique, no specific LC-MS/MS methods for the quantitative analysis of this compound in biological matrices have been published in the available scientific literature.

Radiometric Detection Methods for Labeled Compounds

Radiometric detection methods are used to trace and quantify compounds that have been labeled with a radioactive isotope. This technique is highly sensitive and allows for the determination of very low concentrations of a compound and its metabolites.

In the context of this compound research, the compound could be radiolabeled, for example, by incorporating a radioactive isotope of iodine (such as ¹²⁵I or ¹³¹I) or carbon (¹⁴C). The radiolabeled compound could then be used in in vitro or in vivo studies. The amount of radioactivity in samples (e.g., tissues, plasma) would be measured using a scintillation counter or a gamma counter. This would provide information on the absorption, distribution, metabolism, and excretion of the compound.

The specific activity of the radiolabeled compound, expressed in units like Curies per millimole (Ci/mmol), is a key parameter in these studies. However, there are no published research findings detailing the synthesis or use of radiolabeled this compound for radiometric detection studies.

Role of 1 2 4 Iodophenoxy Ethyl Pyrrolidine As a Research Tool and Chemical Probe

Development as a Radioligand for Preclinical Imaging (PET/SPECT)

The incorporation of an iodine atom in the structure of 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine makes it an ideal candidate for radiolabeling with isotopes of iodine, such as Iodine-123, Iodine-124, or Iodine-125. This allows for its use as a radioligand in preclinical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov These non-invasive imaging modalities are crucial for visualizing and quantifying biological processes in living organisms. nih.govemory.edu The development of such radioligands is a critical step in understanding the in vivo behavior of potential drug candidates and their targets. nih.gov

The synthesis of radioiodinated compounds often involves a multi-step process, starting from a suitable precursor. For instance, a common method is the palladium-catalyzed stannylation of a bromo-analog to create a tributylstannyl precursor, which can then be radioiodinated with high specific activity. nih.gov

Receptor/Transporter Quantification in Animal Brain

Once radiolabeled, this compound can be used to quantify the density and distribution of specific receptors or transporters in the brains of animal models. PET and SPECT studies with such radioligands allow researchers to map the location of target proteins, providing valuable insights into their role in both normal physiological functions and in various neurological and psychiatric disorders. nih.govnih.gov

For example, in studies involving other structurally related radioligands, researchers have successfully visualized and quantified receptors like the serotonin (B10506) 2A (5-HT2A) receptor and sigma receptors in the brains of baboons and rodents. nih.govnih.gov The distribution of the radioligand in the brain, as observed in PET or SPECT images, can reveal regions with high concentrations of the target receptor. The binding potential (BP), a measure that is proportional to the receptor density (Bmax) and the radioligand's affinity (1/KD), can be calculated from the imaging data to provide a quantitative assessment of receptor availability. nih.gov

Ligand Displacement Studies In Vivo

Ligand displacement studies are a powerful in vivo technique to determine the binding specificity of a radioligand and to measure the receptor occupancy of unlabeled drug candidates. In a typical displacement study, a baseline scan is performed with the radiolabeled this compound to establish its binding to the target receptor. Subsequently, a competing unlabeled ligand is administered, and a second scan is performed. A reduction in the radioligand's binding signal indicates that the unlabeled compound is competing for the same binding site on the receptor. nih.gov

These studies are crucial for confirming that the radioligand binds specifically to the intended target in a living system. For instance, co-injection of a known sigma receptor ligand has been shown to significantly decrease the uptake of a radioiodinated tracer in organs known to express sigma receptors, thereby validating the tracer's binding specificity. nih.gov Furthermore, displacement studies are instrumental in drug development for determining the relationship between the dose of a new drug and its occupancy of the target receptor, which is often correlated with its therapeutic efficacy. nih.gov

Application in Target Validation Studies

Target validation is a critical step in the drug discovery process that aims to confirm that a specific biological target is involved in the pathophysiology of a disease and is amenable to therapeutic intervention. Chemical probes like this compound, particularly in their radiolabeled form, play a significant role in this process. By enabling the visualization and quantification of the target in disease models, these probes can help to establish a link between target engagement and a physiological or pathological response.

The ability to non-invasively monitor changes in receptor density or occupancy in response to a disease state or a therapeutic intervention provides strong evidence for the validity of a drug target. For example, PET imaging with a specific radioligand could be used to demonstrate altered receptor levels in an animal model of a neurological disorder compared to healthy controls.

Use in High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) is a drug discovery method that allows for the rapid testing of large libraries of chemical compounds to identify those that modulate the activity of a specific biological target. While the iodinated form of the compound is primarily for in vivo imaging, its non-iodinated analog, 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, was identified as a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase through an in-house screening program. nih.gov This discovery highlights the potential of the core phenoxyethyl-pyrrolidine scaffold in identifying novel therapeutic agents.

HTS assays are typically performed in vitro, and the data generated from these screens, such as the half-maximal inhibitory concentration (IC50), provide the initial structure-activity relationship (SAR) data needed to advance a hit compound into the lead optimization phase.

Utility in Drug Discovery Lead Optimization Studies

Following the identification of a "hit" compound from HTS, the lead optimization phase involves chemically modifying the initial structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are central to this process.

The study of 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine and its analogs provides a clear example of this process. nih.gov Through systematic chemical modifications of the parent compound, researchers were able to identify novel and potent inhibitors of LTA(4) hydrolase with improved oral activity in a mouse ex vivo whole blood assay. nih.gov The introduction of an iodine atom, as in this compound, is a common strategy in lead optimization. The iodine can serve as a handle for radioiodination for imaging studies, or it can be used to modulate the compound's metabolic stability and binding affinity.

The data gathered from such optimization studies, including in vitro potency and in vivo efficacy, are critical for selecting a preclinical candidate for further development.

Future Directions and Emerging Research Avenues for 1 2 4 Iodophenoxy Ethyl Pyrrolidine Research

Exploration of Novel Therapeutic Research Targets

The chemical structure of 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine suggests several plausible, albeit currently unexplored, biological targets. The pyrrolidine (B122466) moiety is a versatile scaffold present in numerous biologically active compounds, recognized for its ability to confer desirable physicochemical properties such as enhanced aqueous solubility. pharmablock.com Pyrrolidine and its derivatives have been associated with a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antitubercular agents. nih.gov

The phenoxy-ethylamine core is also a well-established pharmacophore. Derivatives of phenoxyalkylamines have been investigated for their activity at various receptors, including alpha-adrenergic and dopamine (B1211576) D2 receptors. nih.gov Furthermore, the broader class of 2-phenethylamines targets a range of G-protein coupled receptors (GPCRs), such as adrenergic and dopamine receptors, which are critical in both central nervous system (CNS) and peripheral functions. mdpi.com

Given these precedents, future research could productively investigate the affinity of this compound and its derivatives for a variety of receptors and transporters. Potential targets of interest could include:

Sigma Receptors (σ1 and σ2): Many ligands for sigma receptors feature a substituted amine, like the pyrrolidine group, connected to an aromatic system. These receptors are implicated in a range of CNS disorders, making them an attractive target.

Adrenergic and Serotonergic Receptors: The phenoxy-ethylamine structure is a known scaffold for ligands of these receptor families, which are key targets in the management of cardiovascular and psychiatric conditions. nih.govnih.gov

Nicotinic Acetylcholine Receptors (nAChRs): The pyrrolidine ring is a core component of nicotine (B1678760). Research could explore if this compound or its analogues interact with various subtypes of nAChRs, which are targets for conditions like nicotine addiction and certain neurological disorders. nih.gov

Chemokine Receptors: Certain pyrrolidine-containing molecules have been developed as antagonists for chemokine receptors like CXCR4, which plays a role in cancer metastasis and inflammatory disorders. frontiersin.org

Initial screening assays against a panel of these and other receptors would be a logical first step in elucidating the pharmacological profile of this compound.

Development of Advanced Analogues for Specific Research Questions

A significant and immediate future direction for a compound like this compound lies in its potential as a precursor for developing advanced molecular probes, particularly for Positron Emission Tomography (PET) imaging. nih.gov The presence of an iodine atom on the phenoxy ring is a key feature that can be leveraged for radiolabeling.

PET is a powerful in-vivo imaging technique that allows for the non-invasive quantification of biological processes. astrazeneca.com By replacing the stable iodine atom with a positron-emitting isotope, such as Iodine-124 (¹²⁴I), or by modifying the molecule to incorporate other common PET radionuclides like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), this compound could be transformed into a radioligand. nih.gov Such a radioligand would enable researchers to visualize and measure the density and distribution of its specific biological target in living organisms, including in the human brain. acs.org

The development of such radiolabeled analogues would be a critical step for answering specific research questions about the role of the target receptor or transporter in health and disease.

Table 1: Potential Radiolabeled Analogues and Their Research Applications

| Potential Analogue | Radionuclide | Potential Research Application |

| [¹²⁴I]-1-(2-(4-Iodophenoxy)ethyl)pyrrolidine | Iodine-124 | Direct assessment of the biodistribution and target engagement of the parent molecule. |

| [¹⁸F]-1-(2-(4-Fluorophenoxy)ethyl)pyrrolidine | Fluorine-18 | Development of a PET tracer with potentially more favorable imaging characteristics and a longer half-life for CNS receptor imaging. nih.gov |

| 1-(2-(4-Iodophenoxy)ethyl-[¹¹C]-methyl-pyrrolidinium) | Carbon-11 | Investigation of transport mechanisms or receptor binding with a different radiolabeling strategy. |

Integration with Multi-Omics Approaches in Preclinical Research

Should this compound or its analogues demonstrate significant biological activity, a crucial future step would be to integrate its study with multi-omics technologies. astrazeneca.com Multi-omics combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive, system-level understanding of a drug's effect. nih.gov

In preclinical research, this approach could be used to:

Identify Biomarkers: Multi-omics analysis of cells or tissues treated with the compound could reveal biomarkers indicative of target engagement or therapeutic response. frontlinegenomics.com

Elucidate Mechanism of Action: By observing changes across different molecular layers, researchers can gain deeper insights into the signaling pathways and biological processes modulated by the compound, moving beyond just the initial binding event. nih.govmulti-omics-drug-discovery.com

Predict Off-Target Effects: A system-wide view can help in the early identification of potential off-target interactions, contributing to a more thorough preclinical safety assessment. frontlinegenomics.com

The integration of multi-omics is becoming increasingly central to modern drug discovery and can accelerate the translation of promising compounds from the laboratory to clinical evaluation. astrazeneca.comnih.gov

Mechanistic Insights into Receptor/Transporter Dynamics

The development of a radiolabeled analogue of this compound for PET imaging would open the door to sophisticated in-vivo studies of receptor or transporter dynamics. Receptor occupancy studies using PET are a cornerstone of modern drug development, providing invaluable information on the relationship between drug dosage, target engagement, and pharmacological response. nih.govnih.gov

By administering a radiolabeled version of the compound (the tracer) and then a non-radiolabeled version (the "cold" drug), researchers can quantify the extent to which the drug occupies its target receptors at different concentrations. nih.gov This allows for the determination of a dose-occupancy relationship, which is critical for selecting appropriate doses for clinical trials. labcorp.com

Table 2: Mechanistic Data Obtainable from PET Receptor Occupancy Studies

| Data Type | Description | Research Implication |

| Binding Potential (BP) | A measure of the density of available receptors or transporters in a specific brain region. nih.gov | Allows for the mapping of target distribution and comparison between different populations (e.g., healthy vs. disease state). |

| Receptor Occupancy (RO) | The percentage of target receptors that are bound by a drug at a given dose. nih.gov | Critical for establishing a link between the administered dose and engagement with the biological target. |

| Target Engagement Kinetics | The rate at which the drug binds to and dissociates from its target. | Provides insights into the duration of action and helps in designing optimal dosing regimens. |

Q & A

Q. What are the standard synthetic routes for 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine, and what key intermediates are involved?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 4-iodophenol with a pyrrolidine-containing epoxide or ethylene dihalide under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates include 2-chloroethylpyrrolidine and 4-iodophenol derivatives. Optimization of solvent polarity and temperature is critical to avoid side reactions like dehalogenation .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Use a combination of:

- NMR spectroscopy : H and C NMR to verify the pyrrolidine ring (δ ~2.7–3.5 ppm for N-CH₂ groups) and iodophenoxy moiety (aromatic protons at δ ~6.8–7.4 ppm).

- High-resolution mass spectrometry (HRMS) : To confirm the molecular ion peak (C₁₂H₁₅INO₂, expected [M+H]⁺ = 332.0234).

- Infrared (IR) spectroscopy : Peaks at ~1240 cm⁻¹ (C-O-C ether stretch) and 500–600 cm⁻¹ (C-I stretch) .

Q. What analytical methods are recommended for assessing purity?

- HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify impurities.

- Elemental analysis to verify C, H, N, and I content within ±0.3% of theoretical values.

- Thermogravimetric analysis (TGA) to evaluate hygroscopicity and thermal stability .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound?

- Optimize solvent systems : Use polar aprotic solvents like DMF or DMSO to enhance nucleophilicity of 4-iodophenol.

- Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate interfacial reactions.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response reevaluation : Ensure activity is concentration-dependent and not an artifact of solvent (e.g., DMSO cytotoxicity).

- Target specificity assays : Use CRISPR-Cas9 knockouts or competitive binding studies to confirm receptor selectivity.

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-(4-fluorophenyl)pyrrolidine derivatives) to identify conserved pharmacophores .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Molecular docking : Software like AutoDock Vina to simulate binding to targets like GPCRs or ion channels.

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability.

- DFT calculations : Assess electronic effects of the iodine substituent on reactivity and stability .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The iodine atom acts as a directing group in Sonogashira or Suzuki-Miyaura couplings , enabling functionalization of the aryl ring. However, steric hindrance from the pyrrolidine-ethyl chain may require bulky ligands (e.g., XPhos) to stabilize palladium catalysts. Compare reactivity with non-iodinated analogs to isolate electronic vs. steric effects .

Methodological Challenges and Solutions

Q. What are the key safety considerations when handling this compound?

- Toxicity screening : Prioritize Ames test for mutagenicity and acute toxicity in zebrafish embryos.

- Lab handling : Use fume hoods and PPE (nitrile gloves, goggles) due to potential iodine vapor release during heating.

- Waste disposal : Treat with sodium thiosulfate to reduce iodine residues before neutralization .

Q. How can researchers validate unexpected byproducts formed during synthesis?

- LC-MS/MS fragmentation : Compare observed fragments with predicted masses of hypothesized byproducts (e.g., deiodinated species or oxidized pyrrolidine rings).

- Isolation via preparative TLC : Purify trace byproducts for standalone NMR analysis.

- Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) to trace proton transfer pathways .

Q. What in vitro models are suitable for preliminary neuropharmacological testing?

- Primary neuronal cultures : Assess modulation of voltage-gated sodium channels using patch-clamp electrophysiology.

- SH-SY5Y neuroblastoma cells : Evaluate dopamine transporter inhibition via radioligand displacement (e.g., H-WIN 35,428).

- Microglial BV-2 cells : Test anti-inflammatory potential via TNF-α ELISA after LPS stimulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.